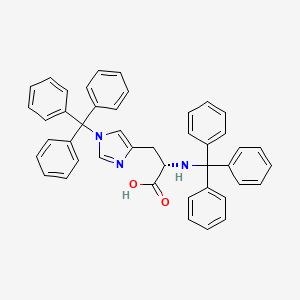

Trt-His(Trt)-OH

Description

Properties

IUPAC Name |

(2S)-2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N3O2/c48-42(49)41(46-43(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)31-40-32-47(33-45-40)44(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,32-33,41,46H,31H2,(H,48,49)/t41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVHORODDZQPF-RWYGWLOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H37N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Tritylation of L-Histidine

The most widely reported method involves the reaction of L-histidine with trityl chloride (triphenylmethyl chloride) in the presence of a Lewis acid catalyst.

Method A: Zinc Chloride-Catalyzed Tritylation

In a representative procedure, L-histidine (1.3 mmol) is stirred with trityl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile at 30–40°C. After 10–30 minutes, triethylamine (5.2 mmol) is added to neutralize HCl, yielding a clear solution. Quenching with water and pH adjustment to 3–4 using citric acid precipitates the product, which is filtered and washed with acetonitrile/water. This method achieves a 94.8% yield (0.83 g) of this compound with high purity (C: 82.29% vs. theoretical 82.60%).

Method B: Reduced Stoichiometry for Cost Efficiency

A modified approach uses a lower trityl chloride ratio (3.9 mmol) and zinc chloride (1.3 mmol) at ≤40°C. After 30 minutes, triethylamine (3.9 mmol) is added, followed by 12-hour crystallization. This yields 82.5% (0.70 g) of product, albeit with slightly lower purity (C: 81.02%), necessitating recrystallization from acetonitrile.

Table 1: Comparison of Method A and B

| Parameter | Method A | Method B |

|---|---|---|

| Trityl Chloride (equiv) | 4.0 | 3.0 |

| ZnCl₂ (equiv) | 2.0 | 1.0 |

| Reaction Time | 15–30 min | 30 min + 12 h |

| Yield | 94.8% | 82.5% |

| Purity (C%) | 82.29 | 81.02 |

Mechanistic Insights and Side Reactions

Role of Zinc Chloride

Zinc chloride acts as a Lewis acid, polarizing the trityl chloride’s C–Cl bond and facilitating nucleophilic attack by the imidazole τ-nitrogen. The N^τ-tritylation proceeds faster than α-amino tritylation due to the imidazole’s higher nucleophilicity. Excess trityl chloride ensures subsequent α-amino protection.

Racemization Mitigation

Racemization at the α-carbon is a critical concern. Studies demonstrate that Trt protection reduces racemization to 0.1–0.5% compared to 0.7–1.1% for unprotected histidine. This is attributed to the steric bulk of the trityl group, which hinders base-induced deprotonation at the α-carbon during activation.

Alternative Protecting Group Strategies

Comparison with Fmoc-His(3-Bum)-OH

The 3-(tert-butoxymethyl) (Bum) group offers alternative side-chain protection but requires multi-step synthesis and provides lower steric shielding than Trt. Coupling reactions using Fmoc-His(3-Bum)-OH show comparable racemization rates (3.9%) to Trt-protected derivatives but are less practical due to synthetic complexity.

Acidolytic Cleavage Profiles

The Trt group is cleaved with 20–50% trifluoroacetic acid (TFA) in dichloromethane, while the Bum group requires stronger acids (e.g., HF), limiting its compatibility with acid-labile peptides.

Large-Scale Production and Industrial Feasibility

Solvent Optimization

Acetonitrile is preferred for its ability to dissolve both trityl chloride and the zwitterionic histidine. Alternatives like dimethylformamide (DMF) increase racemization risk due to higher polarity.

Cost-Benefit Analysis

Method A’s higher yield (94.8%) is offset by its 4.0-equivalent trityl chloride usage, raising raw material costs. Method B’s 3.0-equivalent approach reduces expenses by 25% but requires additional purification.

Analytical Characterization

Purity Assessment

-

Elemental Analysis : Carbon content (82.29–82.60%) confirms successful tritylation.

-

Melting Point : 191–192°C (Method B post-recrystallization) vs. 188–192°C (crude product).

-

HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/phosphoric acid gradients resolves this compound from des-tritylated by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trityl-Histidine(Trityl)-OH can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: The trityl protecting group can be removed by reduction using reagents such as trifluoroacetic acid.

Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Trifluoroacetic acid or other strong acids.

Substitution: Various nucleophiles in the presence of a base.

Major Products:

Oxidation: Oxidized histidine derivatives.

Reduction: Deprotected histidine.

Substitution: Substituted histidine derivatives.

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis

- Trt-His(Trt)-OH is primarily utilized in the synthesis of peptides due to its ability to selectively protect the imidazole side chain of histidine. This protection is crucial for preventing unwanted side reactions during peptide coupling processes.

- The trityl groups can be removed under mild acidic conditions, allowing for the generation of active histidine residues in the final peptide product. This feature is particularly beneficial in solid-phase peptide synthesis (SPPS), where control over side reactions is essential.

Table 1: Comparison of Protection Groups in Peptide Synthesis

| Protection Group | Stability | Removal Conditions | Application |

|---|---|---|---|

| Trityl (Trt) | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

| Boc | Low | Acidic conditions | Limited applications |

Biological Research

Role in Enzyme Active Sites

- This compound is employed to study the role of histidine in enzyme active sites. Histidine residues are critical for catalysis and substrate binding due to their ability to donate and accept protons.

- Researchers utilize this compound to investigate how modifications to histidine affect enzyme activity and stability, providing insights into enzyme mechanisms.

Protein-Protein Interactions

- The compound is also used to explore protein-protein interactions, particularly those involving histidine-rich motifs. By tagging proteins with histidine residues, scientists can purify and analyze these interactions using techniques such as affinity chromatography.

Pharmaceutical Applications

Peptide-Based Drug Development

- In medicinal chemistry, this compound contributes to the development of peptide-based drugs. The stability provided by the trityl group during synthesis enhances the yield and purity of therapeutic peptides.

- Once synthesized, the trityl group can be selectively removed to yield active pharmaceutical ingredients (APIs).

Case Study: Development of Histidine-Tagged Therapeutics

- A study demonstrated the successful use of this compound in creating histidine-tagged therapeutic proteins that facilitate purification processes. These proteins showed enhanced solubility and stability, leading to improved pharmacokinetic profiles in preclinical models.

Industrial Applications

Large-Scale Synthesis

- The pharmaceutical industry employs this compound for large-scale peptide drug synthesis. Its ability to minimize racemization during synthesis is particularly advantageous for producing enantiomerically pure compounds.

- Additionally, it plays a role in producing histidine-containing polymers used for drug delivery systems.

Mechanism of Action

The trityl group in Trityl-Histidine(Trityl)-OH protects the imidazole side chain of histidine by forming a stable covalent bond. This prevents unwanted side reactions during peptide synthesis. The trityl group can be removed under acidic conditions, revealing the active histidine residue.

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between Trt-His(Trt)-OH and its analogs lies in the choice of protecting groups for the α-amino and imidazole functionalities. Below is a comparative analysis:

Key Observations :

- Protection Stability: Fmoc and Boc groups are orthogonal: Fmoc is base-labile (removed with piperidine), while Boc is acid-labile (removed with TFA) . Trt on the imidazole remains stable under these conditions.

- Solubility :

Quality Control :

Biological Activity

Trt-His(Trt)-OH, also known as Fmoc-His(Trt)-OH, is a derivative of histidine that plays a significant role in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: Trityl protected histidine

- Molecular Formula: C45H40N4O5

- Molecular Weight: 724.83 g/mol

The compound features a trityl (Trt) group that protects the side chain of histidine, allowing for selective reactions during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus, providing stability against racemization during coupling reactions.

Applications in Research

This compound is widely utilized in various fields, including:

- Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with specific sequences for biochemical applications .

- Drug Development: The compound is instrumental in synthesizing peptide-based drugs, particularly those targeting diseases such as cancer and metabolic disorders .

- Bioconjugation: this compound can facilitate the attachment of peptides to other molecules, enhancing the efficacy and specificity of therapeutic agents .

- Protein Engineering: It aids in designing modified proteins with improved stability or activity, essential for developing new biocatalysts or therapeutic proteins .

Peptide Synthesis and Racemization Studies

Research indicates that this compound exhibits low levels of racemization during coupling reactions when using reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A study demonstrated that the percentage of racemization remained below 5% when synthesizing peptides containing this compound, making it a reliable choice for researchers aiming to maintain stereochemical integrity .

Case Studies

-

Antimicrobial Peptides:

A study explored the potential of cationic amino acid-enriched short peptides synthesized using this compound as antimicrobial candidates. The results indicated that these peptides exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics . -

Drug Development Applications:

In drug development contexts, this compound has been utilized to synthesize peptides that mimic natural hormones or enzymes. For instance, its incorporation into peptide structures has shown promise in developing therapeutics for conditions like diabetes and obesity by modulating metabolic pathways .

Comparative Analysis of Related Compounds

| Compound | Molecular Weight | Application Area | Racemization Risk |

|---|---|---|---|

| This compound | 724.83 g/mol | Peptide Synthesis | Low (<5%) |

| Fmoc-His(3-Bum)-OH | 390.3 g/mol | Antimicrobial Peptides | Moderate |

| Boc-His(Trt)-OMe | 420.0 g/mol | Drug Development | High |

This table highlights the molecular weights and applications of related compounds, emphasizing the favorable characteristics of this compound in minimizing racemization risk during synthesis.

Q & A

Basic Research Questions

Q. What is the role of the trityl (Trt) protecting group in Trt-His(Trt)-OH during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Trt group protects the imidazole side chain of histidine during SPPS to prevent unwanted side reactions. Deprotection is typically achieved using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS). Researchers must optimize TFA concentration and reaction time to avoid side-chain modifications .

Q. What purification techniques are most effective for isolating this compound from coupling reaction byproducts?

- Methodological Answer : Reverse-phase HPLC with a C18 column is preferred due to the compound’s hydrophobicity. Gradient elution using acetonitrile/water with 0.1% TFA ensures high purity (>98%). Confirm purity via LC-MS or H NMR, focusing on imidazole proton signals at δ 7.5–8.5 ppm .

Q. How does the presence of dual Trt groups influence the solubility profile of this compound in common organic solvents?

- Methodological Answer : The dual Trt groups reduce solubility in polar solvents like water but enhance solubility in DCM or DMF. Solubility tests under inert atmospheres (argon/nitrogen) are recommended to prevent oxidation. Pre-dissolve the compound in DMF for efficient incorporation into automated synthesizers .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data regarding this compound’s structural conformation in different solvent systems?

- Methodological Answer : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. Compare spectra in deuterated DMSO versus CDCl to assess solvent-induced conformational changes. X-ray crystallography may further clarify spatial arrangements of the Trt groups .

Q. What experimental design considerations ensure reproducibility in this compound-mediated peptide coupling reactions?

- Methodological Answer : Standardize reaction conditions:

- Stoichiometry : 1.2–1.5 equivalents of this compound relative to resin-bound peptide.

- Activation : Use HOBt/DIC or Oxyma Pure/DIC for minimal racemization.

- Quality Control : Monitor coupling efficiency via Kaiser or chloranil tests .

Q. What advanced analytical methods validate the stability of this compound under prolonged storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 4°C, -20°C, and room temperature. Analyze degradation products via UPLC-MS and quantify stability using Arrhenius kinetics. Store lyophilized powder under argon at -20°C for long-term preservation .

Q. How do competing reaction pathways during this compound deprotection impact final peptide purity?

- Methodological Answer : Side reactions (e.g., Trt migration or imidazole alkylation) can occur if deprotection is incomplete. Mitigate by:

- Scavengers : Add 5% thioanisole or EDT to TFA.

- Temperature : Perform deprotection at 0–4°C for sensitive sequences.

- Validation : Compare MALDI-TOF spectra pre- and post-deprotection to identify byproducts .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectral data (NMR, MS) with computational modeling (e.g., DFT calculations) to resolve structural ambiguities .

- Experimental Reproducibility : Document all synthesis parameters (e.g., resin type, coupling time) in standardized protocols to align with IUPAC guidelines .

- Ethical Compliance : Ensure safe handling of TFA and scavengers; follow institutional protocols for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.